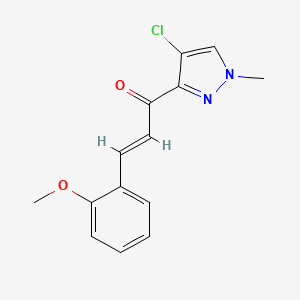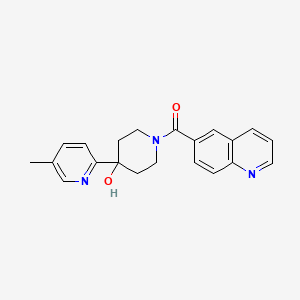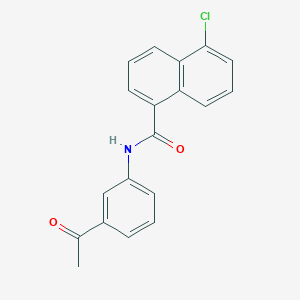![molecular formula C15H15NO3S B5394805 methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5394805.png)
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate, also known as MTA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MTA belongs to the class of compounds known as thienopyridines, which have been found to exhibit a range of biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to induce apoptosis (cell death) in cancer cells and inhibit the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its broad range of biological activities, which make it a potentially useful compound for the development of new drugs. However, one limitation of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several potential future directions for research on methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. One area of interest is the development of new drugs based on the structure of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate and its potential therapeutic applications. Finally, more studies are needed to investigate the safety and efficacy of methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate in humans.
Méthodes De Synthèse
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate can be synthesized through a multistep process involving the reaction of 2-methylphenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methyl 3-aminocrotonate. The final step involves the reaction of the resulting ester with thiophene-2-carboxylic acid.
Applications De Recherche Scientifique
Methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, methyl 3-{[(2-methylphenyl)acetyl]amino}-2-thiophenecarboxylate has been found to have antifungal activity against several pathogenic fungi.
Propriétés
IUPAC Name |
methyl 3-[[2-(2-methylphenyl)acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-10-5-3-4-6-11(10)9-13(17)16-12-7-8-20-14(12)15(18)19-2/h3-8H,9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHSRXMMTMMPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(ethylthio)benzamide](/img/structure/B5394722.png)

![2-{[4-(4-chlorobenzyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5394734.png)

![ethyl 4-{[(2-methyl-1,3-thiazol-4-yl)acetyl]amino}benzoate](/img/structure/B5394739.png)

![{6-[2-(3,4-dichlorophenyl)-4-morpholinyl]-6-oxohexyl}amine hydrochloride](/img/structure/B5394755.png)
![4-[4-(cyclopropylcarbonyl)-1,4-diazepan-1-yl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5394761.png)
![N-{2-[(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]ethyl}acetamide](/img/structure/B5394769.png)
![N-(1,3-benzothiazol-2-ylmethyl)-N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5394774.png)
![ethyl 2-{[3-(2-furyl)acryloyl]amino}-4-(2-naphthyl)-3-thiophenecarboxylate](/img/structure/B5394786.png)
![N-{2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}urea](/img/structure/B5394797.png)
![N-methyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)ethanamine hydrochloride](/img/structure/B5394813.png)
